2-Ethenyl-4-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-4-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H6FN. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and an ethenyl group on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-4-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, where a diazonium salt is converted to a fluorinated compound using fluoroboric acid. Another approach involves the use of complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to achieve selective fluorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating reagents and catalysts can enhance the efficiency and selectivity of the fluorination process, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethenyl-4-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethenyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Cyclization Reactions: The compound can undergo cyclization to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Various substituted pyridines.
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Alkanes and alcohols.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-4-fluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled tracer in imaging studies.
Medicine: Explored for its potential use in drug development due to its unique electronic properties.
Industry: Utilized in the production of advanced materials with enhanced chemical stability and performance.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-4-fluoropyridine is primarily influenced by the presence of the fluorine atom, which alters the electronic distribution within the molecule. This can affect the compound’s reactivity and interaction with biological targets. The ethenyl group also plays a role in the compound’s reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Fluoropyridine: Lacks the ethenyl group, resulting in different reactivity and applications.
4-Fluoropyridine: Similar structure but without the ethenyl group, leading to different chemical properties.
2-Ethynyl-4-fluoropyridine: Contains an ethynyl group instead of an ethenyl group, resulting in different reactivity and applications.
Uniqueness: 2-Ethenyl-4-fluoropyridine is unique due to the combination of the fluorine atom and the ethenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H6FN |
---|---|
Molekulargewicht |
123.13 g/mol |
IUPAC-Name |
2-ethenyl-4-fluoropyridine |
InChI |
InChI=1S/C7H6FN/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2 |
InChI-Schlüssel |
LHHFASPHYPCAPH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=NC=CC(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.